molecular formula C13H12N2O4 B7726866 4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid

4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid

Cat. No.: B7726866
M. Wt: 260.24 g/mol
InChI Key: PYWHRNUXBNQWMD-UHFFFAOYSA-N
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Description

4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid is a chemical compound with the molecular formula C₁₃H₁₂N₂O₄. It is known for its unique structure, which includes a hydrazone linkage and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid typically involves the reaction of 2,6-dioxocyclohexanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-carboxybenzaldehyde under acidic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activities and biochemical pathways. Additionally, its aromatic structure enables it to intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid is unique due to its specific hydrazone linkage and the presence of both cyclohexylidene and benzoic acid moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[2-(2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-10-2-1-3-11(17)12(10)15-14-9-6-4-8(5-7-9)13(18)19/h4-7,14H,1-3H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWHRNUXBNQWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=NNC2=CC=C(C=C2)C(=O)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C(=NNC2=CC=C(C=C2)C(=O)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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